3,4-Dimethyl-2-nitrophenol chemical properties and structure
3,4-Dimethyl-2-nitrophenol chemical properties and structure
An In-depth Technical Guide to 3,4-Dimethyl-2-nitrophenol: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 3,4-dimethyl-2-nitrophenol, a substituted aromatic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it explores the compound's spectroscopic profile, potential applications as a chemical intermediate, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth knowledge of this specific chemical entity.
Introduction
3,4-Dimethyl-2-nitrophenol is an organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. As a member of the nitrophenol class, it belongs to a family of compounds widely utilized as precursors and intermediates in numerous industrial applications. Nitrophenols are foundational building blocks for the synthesis of dyes, pigments, pesticides, rubber chemicals, and pharmaceuticals.[1][2] The specific arrangement of the functional groups on the 3,4-dimethyl-2-nitrophenol ring dictates its unique reactivity and physical properties, making it a valuable intermediate for targeted chemical synthesis. This guide aims to consolidate the available technical information on this compound, providing a detailed reference for laboratory and development applications.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of 3,4-dimethyl-2-nitrophenol is essential for its effective application and handling.
Chemical Structure
The structure of 3,4-dimethyl-2-nitrophenol is defined by a benzene ring with a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at the ortho position (position 2), and two methyl (-CH₃) groups at positions 3 and 4. This ortho-relationship between the hydroxyl and nitro groups allows for potential intramolecular hydrogen bonding, which can influence properties such as boiling point and acidity.
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IUPAC Name: 3,4-Dimethyl-2-nitrophenol
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CAS Number: 3114-62-3[3]
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Molecular Formula: C₈H₉NO₃
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Molecular Weight: 167.16 g/mol [4]
Physicochemical Data
The physical and chemical properties of a compound are critical for designing experiments, purification protocols, and safety procedures. The key properties of 3,4-dimethyl-2-nitrophenol are summarized below.
| Property | Value | Source |
| Melting Point | 110 - 115 °C | |
| Boiling Point | 279 °C | |
| log P (octanol/water) | 1.95 | |
| Appearance | Yellowish solid (typical for nitrophenols) | Inferred from related compounds |
The partition coefficient (log P) of 1.95 indicates that the compound is moderately lipophilic. This property suggests that while it has some solubility in nonpolar organic solvents, significant bioaccumulation is not expected.
Synthesis and Reactivity
The synthesis of 3,4-dimethyl-2-nitrophenol is typically achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethylphenol.
Synthetic Pathway: Nitration of 3,4-Dimethylphenol
The most direct route to 3,4-dimethyl-2-nitrophenol is the nitration of 3,4-dimethylphenol (also known as 3,4-xylenol). In this reaction, the hydroxyl and methyl groups on the benzene ring are ortho-, para-directing activators. The hydroxyl group is a stronger activator than the methyl groups. The positions ortho to the hydroxyl group (2 and 6) and para to it (4) are activated. Since position 4 is already occupied by a methyl group, the primary sites for nitration are positions 2 and 6. The steric hindrance from the adjacent methyl group at position 3 can influence the regioselectivity, favoring substitution at the less hindered position 6 or the electronically favored position 2. Careful control of reaction conditions is necessary to achieve the desired 2-nitro isomer.
Experimental Protocol: Synthesis via Nitration
This protocol is a generalized procedure based on standard nitration methods for phenols.[5][6] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 3,4-dimethylphenol to concentrated sulfuric acid at a low temperature (0-5°C), ensuring it dissolves completely.
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Cooling: Cool the solution to 0°C using an ice-salt bath.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel to the cooled phenol solution. The temperature must be strictly maintained below 5°C throughout the addition to minimize side reactions and the formation of undesired isomers.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.
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Isolation: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the purified 3,4-dimethyl-2-nitrophenol.
Chemical Reactivity
The reactivity of 3,4-dimethyl-2-nitrophenol is governed by its three functional groups:
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Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This is a key step in reactions such as Williamson ether synthesis.
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Nitro Group: The -NO₂ group is strongly electron-withdrawing and deactivates the ring towards further electrophilic substitution. Its most significant reaction is reduction to an amino group (-NH₂), which transforms the molecule into 3,4-dimethyl-2-aminophenol. This transformation is a gateway to a wide range of other derivatives, including amides and diazonium salts, making it highly valuable in medicinal chemistry.
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Aromatic Ring: The ring can undergo further substitution reactions, although the conditions required will be influenced by the existing substituents.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure.
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¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (around 6.5-8.0 ppm) for the two protons on the benzene ring. Two singlets would appear in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (with carbons attached to substituents shifted accordingly) and two for the methyl group carbons. Literature on related substituted o-nitroanisoles can provide a reference for expected chemical shift ranges.[3]
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch, peaks around 2850-3000 cm⁻¹ for C-H stretching (aliphatic and aromatic), characteristic peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.
Applications and Research Interest
3,4-Dimethyl-2-nitrophenol is primarily of interest as a chemical intermediate. Its structural features make it a useful building block in the synthesis of more complex molecules.
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Agrochemicals: Patent literature describes the use of related 3,4-dialkyl phenols as starting materials in a multi-stage process to prepare N-alkyl-3,4-dialkyl-2,6-dinitroanilines, a class of compounds known for their herbicidal activity.[3] This suggests a potential application pathway for 3,4-dimethyl-2-nitrophenol in the agrochemical industry.
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Pharmaceuticals and Drug Development: The broader class of nitrophenols serves as precursors in the synthesis of various pharmaceutical agents.[1] The reduction of the nitro group to an amine is a common strategy to introduce a key functional handle for building more complex drug-like scaffolds. A patent has described the use of related diphenylmethane derivatives in developing treatments for arteriosclerosis and hypercholesterolemia, highlighting the potential utility of such substituted phenols in medicinal chemistry.[3]
Safety and Handling
3,4-Dimethyl-2-nitrophenol is a hazardous substance and must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS).
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Target Organ Toxicity | Category 2 (Repeated Exposure, Oral) | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. |
| Aquatic Hazard | Acute, Category 3 | H402: Harmful to aquatic life. |
Handling and Storage Recommendations:
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Engineering Controls: Work should always be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7] If dusts are generated, respiratory protection is required.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands and face thoroughly after handling.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,4-Dimethyl-2-nitrophenol is a well-defined chemical compound with distinct properties conferred by its specific substitution pattern. Its synthesis is straightforward via the nitration of 3,4-dimethylphenol, and its reactivity, centered on the hydroxyl and nitro groups, makes it a versatile intermediate. With documented relevance in the synthesis of agrochemical and potential pharmaceutical precursors, it remains a compound of interest for researchers and scientists in applied chemistry. Strict adherence to safety protocols is mandatory when handling this hazardous substance.
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